N-[3-oxo-3-(4-propoxyphenyl)propyl]threonine
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Overview
Description
3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a ketone group, and an amino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 4-propoxybenzaldehyde with a suitable amine, followed by a series of oxidation and reduction reactions to introduce the hydroxy and ketone functionalities. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-{[3-oxo-3-(4-propoxyphenyl)propyl]amino}butanoic acid.
Reduction: Formation of 3-hydroxy-2-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}butanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-oxobutanoic acid
- ®-3-Hydroxy-2-oxobutanoic acid
Comparison
Compared to similar compounds, 3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID is unique due to the presence of the propoxyphenyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H23NO5 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
3-hydroxy-2-[[3-oxo-3-(4-propoxyphenyl)propyl]amino]butanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-3-10-22-13-6-4-12(5-7-13)14(19)8-9-17-15(11(2)18)16(20)21/h4-7,11,15,17-18H,3,8-10H2,1-2H3,(H,20,21) |
InChI Key |
DNLRCJVEDXZSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCNC(C(C)O)C(=O)O |
Origin of Product |
United States |
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